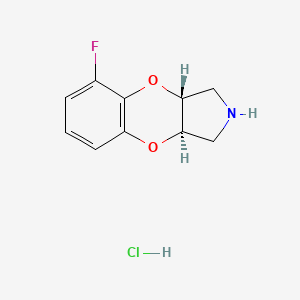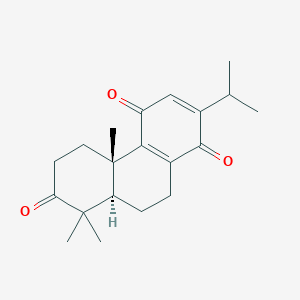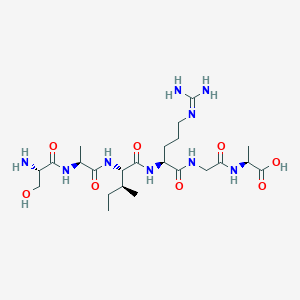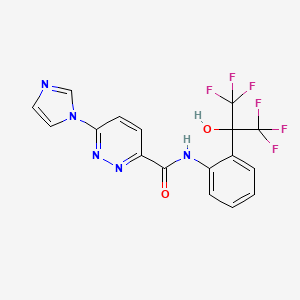
Fluparoxan (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluparoxan (hydrochloride) is a highly selective and potent alpha-2 adrenergic receptor antagonist. It was initially developed by GlaxoSmithKline as a potential antidepressant. The compound is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluparoxan (hydrochloride) involves several steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of fluparoxan (hydrochloride) typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fluparoxan (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while reduction can produce fluparoxan derivatives with modified functional groups .
Scientific Research Applications
Fluparoxan (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving alpha-2 adrenergic receptor antagonists.
Biology: Investigated for its effects on noradrenergic neurotransmission and its potential role in treating neurodegenerative diseases.
Medicine: Explored as a potential treatment for depression, Alzheimer’s disease, and schizophrenia due to its ability to increase noradrenaline levels in the brain.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-2 adrenergic receptor
Mechanism of Action
Fluparoxan (hydrochloride) exerts its effects by selectively blocking alpha-2 adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The elevated levels of noradrenaline enhance neurotransmission and have potential therapeutic benefits in conditions associated with noradrenaline deficiency .
Comparison with Similar Compounds
Similar Compounds
Idazoxan: Another alpha-2 adrenergic receptor antagonist with similar properties but different selectivity and potency.
Uniqueness
Fluparoxan (hydrochloride) is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other compounds in its class, fluparoxan does not antagonize any variant of the imidazoline receptor, making it a valuable tool in research focused on alpha-2 adrenergic receptor functions .
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1 |
InChI Key |
JNYKORXHNIRXSA-VTLYIQCISA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)


